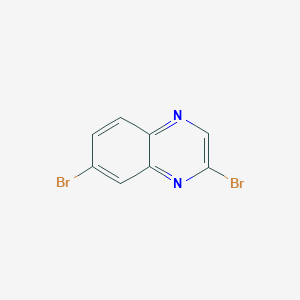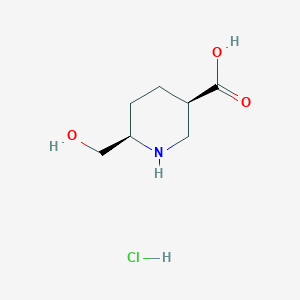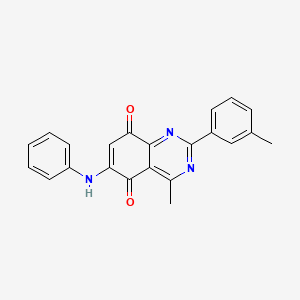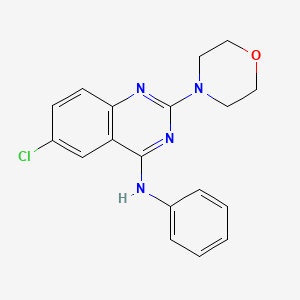
4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-morpholino-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C18H17ClN4O and a molar mass of 340.81 g/mol It is known for its unique structure, which includes a quinazoline core substituted with a chloro group, a morpholino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with morpholine and aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-morpholino-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinazoline oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
6-chloro-2-morpholino-N-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-2-morpholinoquinazolin-4-amine
- 2-morpholino-N-phenylquinazolin-4-amine
- 6-chloro-N-phenylquinazolin-4-amine
Uniqueness
6-chloro-2-morpholino-N-phenylquinazolin-4-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60973-41-3 |
|---|---|
Molekularformel |
C18H17ClN4O |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
6-chloro-2-morpholin-4-yl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(20-14-4-2-1-3-5-14)22-18(21-16)23-8-10-24-11-9-23/h1-7,12H,8-11H2,(H,20,21,22) |
InChI-Schlüssel |
LLIIWTRFWGNOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


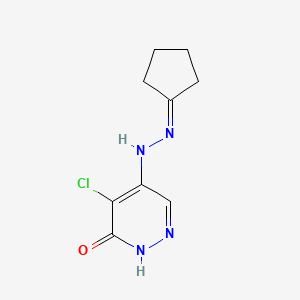
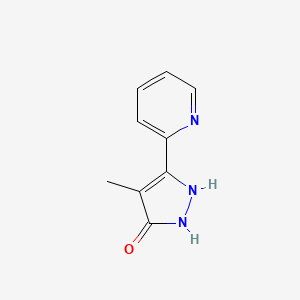
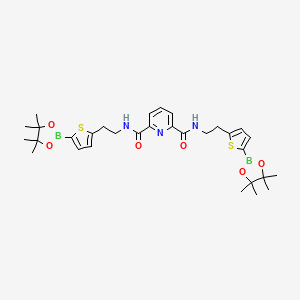
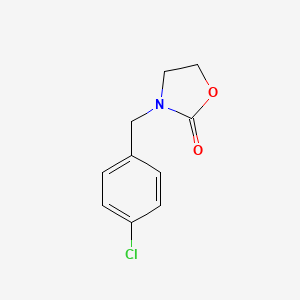
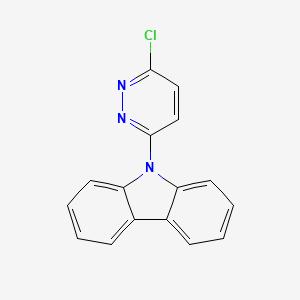


![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
